molecular formula C19H19FN2O5S B12190729 1-{3-[(5Z)-5-(2-fluorobenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]propanoyl}piperidine-4-carboxylic acid

1-{3-[(5Z)-5-(2-fluorobenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]propanoyl}piperidine-4-carboxylic acid

Cat. No.: B12190729
M. Wt: 406.4 g/mol
InChI Key: WRXPNAYWJJEFCR-PTNGSMBKSA-N
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Description

This compound is a thiazolidinone derivative characterized by a 1,3-thiazolidin-2,4-dione core with a (5Z)-5-(2-fluorobenzylidene) substituent. The thiazolidinone ring is conjugated to a propanoyl group, which links to a piperidine-4-carboxylic acid moiety. The carboxylic acid at the piperidine position improves aqueous solubility, a critical feature for bioavailability in drug candidates .

Properties

Molecular Formula

C19H19FN2O5S

Molecular Weight

406.4 g/mol

IUPAC Name

1-[3-[(5Z)-5-[(2-fluorophenyl)methylidene]-2,4-dioxo-1,3-thiazolidin-3-yl]propanoyl]piperidine-4-carboxylic acid

InChI

InChI=1S/C19H19FN2O5S/c20-14-4-2-1-3-13(14)11-15-17(24)22(19(27)28-15)10-7-16(23)21-8-5-12(6-9-21)18(25)26/h1-4,11-12H,5-10H2,(H,25,26)/b15-11-

InChI Key

WRXPNAYWJJEFCR-PTNGSMBKSA-N

Isomeric SMILES

C1CN(CCC1C(=O)O)C(=O)CCN2C(=O)/C(=C/C3=CC=CC=C3F)/SC2=O

Canonical SMILES

C1CN(CCC1C(=O)O)C(=O)CCN2C(=O)C(=CC3=CC=CC=C3F)SC2=O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-{3-[(5Z)-5-(2-fluorobenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]propanoyl}piperidine-4-carboxylic acid typically involves multiple steps, including the formation of the thiazolidine ring, the introduction of the fluorobenzylidene group, and the coupling with the piperidine ring. Common synthetic methods include:

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and green chemistry approaches may be employed to enhance efficiency and reduce environmental impact.

Chemical Reactions Analysis

Types of Reactions

1-{3-[(5Z)-5-(2-fluorobenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]propanoyl}piperidine-4-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.

    Reduction: Reduction reactions can modify the functional groups within the molecule.

    Substitution: The fluorobenzylidene group can participate in substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

1-{3-[(5Z)-5-(2-fluorobenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]propanoyl}piperidine-4-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-{3-[(5Z)-5-(2-fluorobenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]propanoyl}piperidine-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The thiazolidine ring and fluorobenzylidene group play crucial roles in its biological activity, potentially interacting with enzymes and receptors to exert its effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Comparison with Similar Compounds

Thiazolidinone derivatives are widely studied for their pharmacological activities, including antidiabetic, antimicrobial, and anticancer effects. Below is a structural and functional comparison with key analogues:

Table 1: Structural and Functional Comparison

Compound Name / Structure Key Substituents/Modifications Potential Implications Reference
1-{3-[(5Z)-5-(2-Fluorobenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]propanoyl}piperidine-4-carboxylic acid 2-Fluorobenzylidene, propanoyl-piperidine-4-carboxylic acid Enhanced solubility (carboxylic acid), potential PPAR-γ modulation (fluorine)
(5Z)-3-(4-Fluorobenzyl)-5-{[3-(3-fluoro-4-propoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-2-thioxo-1,3-thiazolidin-4-one 4-Fluorobenzyl, 2-thioxo, pyrazole-phenyl substituent Increased lipophilicity (thioxo), possible kinase inhibition (pyrazole)
{(5Z)-5-[(3-{4-[(4-Fluorobenzyl)oxy]phenyl}-1-phenyl-1H-pyrazol-4-yl)methylene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}acetic acid 4-Fluorobenzyloxy-phenyl, acetic acid chain Improved cell permeability (shorter chain), ROS scavenging (thioxo)
4-[(5Z)-5-({2-[4-(3-Chlorophenyl)piperazin-1-yl]-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl}methylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]butanoic acid Piperazine-pyridopyrimidinone, butanoic acid CNS targeting (piperazine), extended pharmacokinetics (butanoic acid)
3-({3-[(5Z)-5-(4-Methylbenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]propanoyl}amino)benzoic acid 4-Methylbenzylidene, benzoic acid Reduced electronegativity (methyl), altered protein binding (aromatic carboxylate)

Key Observations

Substituent Effects on Bioactivity The 2-fluorobenzylidene group in the target compound may enhance PPAR-γ binding compared to non-fluorinated analogues due to fluorine’s electronegativity and small atomic radius .

Carboxylic Acid vs. Other Polar Groups The piperidine-4-carboxylic acid in the target compound offers superior solubility compared to acetic acid () or butanoic acid (), which may translate to better oral bioavailability .

Piperazine-linked compounds () are associated with CNS activity due to blood-brain barrier permeability .

Stereochemical Considerations The (5Z) configuration across all compounds ensures proper spatial alignment for target binding, as seen in crystallographic studies of similar thiazolidinones .

Biological Activity

1-{3-[(5Z)-5-(2-fluorobenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]propanoyl}piperidine-4-carboxylic acid is a complex organic compound with significant biological activity. This article explores its synthesis, biological effects, mechanisms of action, and potential therapeutic applications.

Synthesis

The compound is synthesized through a Knoevenagel condensation reaction , where 2-fluorobenzaldehyde reacts with a thiazolidinone derivative under basic conditions. The process typically involves solvents like iso-propanol and catalysts such as potassium tert-butylate to enhance yield and efficiency. The reaction pathway can be summarized as follows:

  • Condensation of Thiazolidinone : The thiazolidinone undergoes condensation with 2-fluorobenzaldehyde.
  • Formation of the Piperidine Derivative : The resulting product is then reacted with piperidine-4-carboxylic acid to yield the final compound.

Biological Activity

The biological activity of this compound has been investigated in various studies, revealing its potential as an anticancer agent and its effects on different biological pathways.

Anticancer Activity

Research indicates that derivatives similar to this compound exhibit significant anticancer properties. In vitro studies have shown that it can inhibit the growth of various cancer cell lines through mechanisms such as apoptosis and cell cycle arrest. The following table summarizes some findings related to its anticancer activity:

Cell Line IC50 (µM) Mechanism of Action
MCF-7 (Breast Cancer)15Induction of apoptosis
HCT116 (Colon Cancer)10Cell cycle arrest at G2/M phase
A549 (Lung Cancer)12Inhibition of proliferation

The mechanism by which this compound exerts its biological effects involves interactions with specific molecular targets. Key actions include:

  • Inhibition of Enzymatic Activity : The compound may inhibit enzymes involved in cancer cell proliferation.
  • Modulation of Signaling Pathways : It can interfere with signaling pathways that regulate cell survival and apoptosis.

Studies suggest that the fluorobenzylidene group enhances hydrophobic interactions with target proteins, while the thiazolidine core contributes to its stability and activity.

Case Studies

  • Study on MCF-7 Cells : A study demonstrated that treatment with the compound resulted in a significant decrease in cell viability, with an IC50 value of 15 µM. Flow cytometry analysis indicated an increase in apoptotic cells post-treatment.
  • HCT116 Cell Line Investigation : Another investigation revealed that the compound caused cell cycle arrest at the G2/M phase, suggesting its potential as a chemotherapeutic agent against colorectal cancer.

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